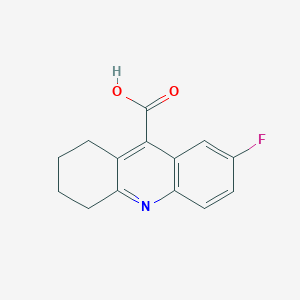
7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a specialty product for proteomics research . It has a molecular formula of C14H12FNO2 and a molecular weight of 245.25 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 5-fluoro-1H-indole-2,3-dione with potassium hydroxide under reflux conditions, followed by the addition of cyclohexanone . Another method involves a multi-step reaction with sulfuric acid and ethanolic KOH .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms . The structure is analogous to the anthracene molecule, where the central CH group of the middle benzene ring has been replaced by a nitrogen atom .科学的研究の応用
Synthesis and Biocompatibility
Synthesis and Anticancer Applications :7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a compound structurally related to 7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, is an important intermediate for various biologically active anticancer drugs. Its synthesis is optimized for rapid and efficient production, crucial for the development of anticancer therapeutics (Zhang et al., 2019).
Photophysical and Biological Applications :A study investigated the photophysical properties of ester conjugates formed by coupling carboxylic acids, including amino acids, with 9-methylacridine, a fluorophore similar to the acridine structure in this compound. These conjugates exhibit sensitivity to environmental factors like polarity, H-bonding, and pH, making them useful in biological studies. Moreover, the ability of acridine-9-methanol to intercalate DNA and its biocompatibility, cellular uptake, and imaging capabilities were highlighted, indicating potential applications in cell imaging and molecular biology (Jana et al., 2013).
Molecular Interaction Studies
Interaction with DNA and Surfactants :An investigation into the interaction of 9-aminoacridine derivatives with surfactants and bio-surfactants revealed the importance of the hydrophobic tail attached to a fluorophore. This hydrophobic tail significantly influences the fluorescence properties of the molecule, making it sensitive to the microenvironment. This sensitivity is crucial for studying the structure and dynamics of various organized systems, which might be relevant for understanding the interactions of this compound in biological systems (Alok, 2018).
Fluorescent Sensing and Detection :9-Acridone-4-carboxylic acid, closely related to the chemical structure of interest, has been identified as an efficient fluorescent sensor for Cr(III). This indicates that acridine derivatives can be used as sensitive spectrofluorometric methods for trace-level detection and estimation of specific ions, providing a basis for the potential development of this compound as a fluorescent sensor in analytical chemistry (Karak et al., 2011).
特性
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWXZCMEDNUVEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)
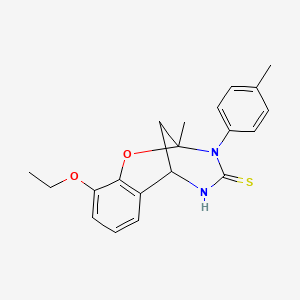
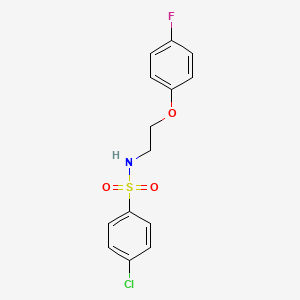

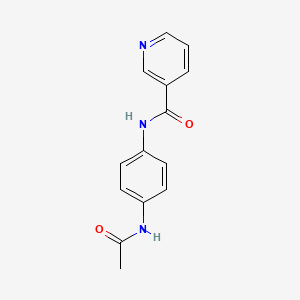
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)
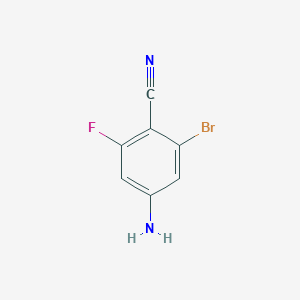
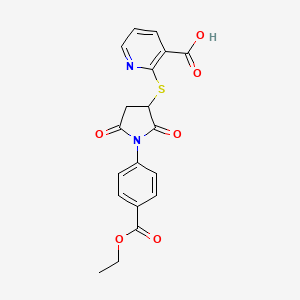
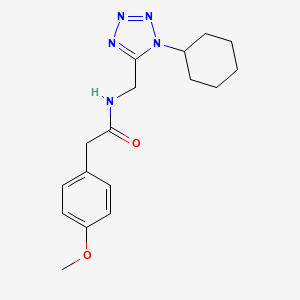
![6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)
